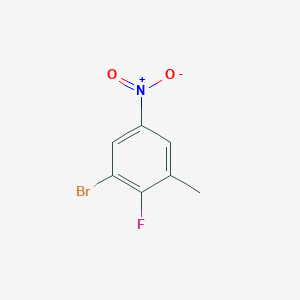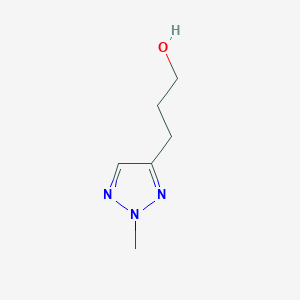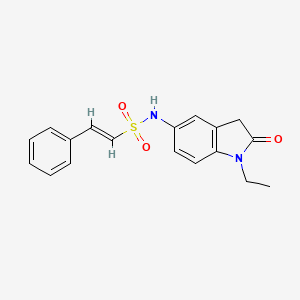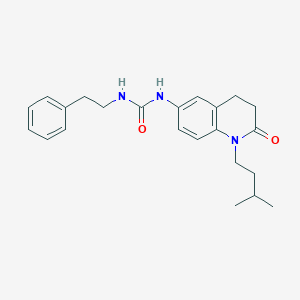
1-Bromo-2-fluoro-3-metil-5-nitrobenceno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-fluoro-3-methyl-5-nitrobenzene is an organic compound with the molecular formula C7H5BrFNO2. It is characterized by the presence of bromine, fluorine, methyl, and nitro functional groups attached to a benzene ring. This compound is a pale-yellow to yellow solid or liquid at room temperature and is used as an intermediate in organic synthesis .
Aplicaciones Científicas De Investigación
1-Bromo-2-fluoro-3-methyl-5-nitrobenzene is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Mecanismo De Acción
Target of Action
1-Bromo-2-fluoro-3-methyl-5-nitrobenzene is an organic compound that is primarily used as an intermediate in organic synthesis . Its primary targets are other organic molecules, where it acts as a reagent to introduce specific functional groups .
Mode of Action
The compound interacts with its targets through chemical reactions. It contains bromine, fluorine, and nitro functional groups, which can participate in various types of organic reactions . For example, the bromine atom can be replaced by other groups in nucleophilic substitution reactions . The nitro group can also be reduced to an amine, providing another avenue for chemical modification .
Biochemical Pathways
As an intermediate in organic synthesis, 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene can be involved in a wide range of biochemical pathways, depending on the final product being synthesized . It can be used to prepare various types of organic compounds, including pharmaceuticals, dyes, and polymers .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene would depend on the specific context in which it is used. If it were to enter a biological system, factors such as its lipophilicity, molecular size, and the presence of functional groups would influence its adme properties .
Result of Action
The molecular and cellular effects of 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene are primarily related to its role as a chemical reagent. It can react with other molecules to form new compounds, thereby altering the chemical landscape of the system in which it is used . In a biological context, such changes could potentially lead to various downstream effects, depending on the specific compounds that are produced .
Métodos De Preparación
1-Bromo-2-fluoro-3-methyl-5-nitrobenzene can be synthesized through various chemical reactions. One common method involves the reaction of 1-bromo-2-fluoro-5-nitrobenzene with methyl isothiocyanate under alkaline conditions . The reaction typically requires a base such as sodium hydroxide and is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
1-Bromo-2-fluoro-3-methyl-5-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of the nitro group yields 1-bromo-2-fluoro-3-methyl-5-aminobenzene .
Comparación Con Compuestos Similares
1-Bromo-2-fluoro-3-methyl-5-nitrobenzene can be compared with other similar compounds, such as:
1-Bromo-2-fluoro-4-methyl-5-nitrobenzene: This compound has a similar structure but with the methyl group in a different position.
1-Bromo-2-fluoro-3-methyl-4-nitrobenzene: This compound also has a similar structure but with the nitro group in a different position.
1-Bromo-3-fluoro-2-methyl-5-nitrobenzene: This compound has the fluorine and methyl groups in different positions.
The uniqueness of 1-bromo-2-fluoro-3-methyl-5-nitrobenzene lies in its specific arrangement of functional groups, which can influence its reactivity and interactions with other molecules .
Propiedades
IUPAC Name |
1-bromo-2-fluoro-3-methyl-5-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCQFNXIWGZLMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B2499999.png)

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B2500006.png)
![N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2500007.png)
![2-[5-(2,4-Dichlorophenyl)furan-2-yl]-5-methyl-4-[4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B2500008.png)

![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride](/img/structure/B2500011.png)
![1-(7-methoxy-1-benzofuran-2-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B2500012.png)
![N-[4-(2-chloroacetyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B2500013.png)
![4-propanamido-N-{2-[2-(trifluoromethyl)benzenesulfonamido]ethyl}benzamide](/img/structure/B2500014.png)

![11-((3-morpholinopropyl)amino)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile](/img/structure/B2500016.png)

